Oxine benzoate

Catalog No.
S661833
CAS No.
7091-57-8
M.F
C16H13NO3
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxine benzoate

CAS Number

7091-57-8

Product Name

Oxine benzoate

IUPAC Name

benzoic acid;quinolin-8-ol

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C9H7NO.C7H6O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-7(9)6-4-2-1-3-5-6/h1-6,11H;1-5H,(H,8,9)

InChI Key

LYMABFPLCIQGMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2

Antimicrobial Properties

Benzoic acid, compd. with 8-quinolinol (1:1), also known as oxyquinoline benzoate or 8-hydroxyquinoline benzoate, has been investigated for its potential antimicrobial properties. Studies suggest it may be effective against various bacteria, fungi, and yeasts [, ]. However, the exact mechanism of action remains unclear.

Limitations and Safety Concerns

Despite its potential as an antimicrobial agent, the use of oxyquinoline benzoate in scientific research has declined in recent years. This is due to concerns about its safety and potential genotoxicity []. Some studies have shown it may cause DNA damage in certain cell lines []. Additionally, oxyquinoline benzoate has been banned for use in some consumer products due to these safety concerns [].

Oxine benzoate, also known as 8-hydroxyquinoline benzoate, is a chemical compound characterized by its molecular formula C16H13NO3C_{16}H_{13}NO_3 and a molecular weight of approximately 269.28 g/mol. It is a derivative of 8-hydroxyquinoline, which is known for its chelating properties and biological activity. Oxine benzoate is typically used in various applications due to its antiseptic, fungistatic, and bacteriostatic properties, making it valuable in pharmaceuticals and agricultural chemicals .

  • Hydrolysis: In aqueous solutions, oxine benzoate can hydrolyze to form benzoic acid and 8-hydroxyquinoline.
  • Esterification: The compound can react with alcohols to form esters, which may have different biological activities.
  • Metal Chelation: Oxine benzoate can chelate metal ions such as copper and iron, forming stable complexes that are useful in various applications, including analytical chemistry .

Oxine benzoate exhibits significant biological activity:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacteria and fungi, making it suitable for use in antiseptics and preservatives.
  • Anthelmintic Activity: The compound shows potential in treating parasitic infections by targeting helminths.
  • Metal Ion Interaction: Its ability to chelate metal ions enhances its biological efficacy by preventing the availability of these ions to pathogens

    Several methods exist for synthesizing oxine benzoate:

    • Direct Esterification: This method involves the reaction of benzoic acid with 8-hydroxyquinoline under acidic conditions to produce oxine benzoate.
    • Reflux Method: Combining equimolar amounts of benzoic acid and 8-hydroxyquinoline in a solvent such as ethanol, followed by refluxing the mixture until the reaction completes .
    • Alternative Routes: Recent advancements suggest using more efficient methods involving less hazardous reagents and milder conditions, enhancing yield and purity .

- ACS Publications" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00461" rel="nofollow noopener" target="_blank"> .
  • Metal Ion Complexation: Investigations into its interactions with various metal ions have shown that oxine benzoate forms stable complexes that can be utilized in both therapeutic and analytical contexts .
  • Several compounds share structural similarities with oxine benzoate. Here are some notable examples:

    Compound NameStructure TypeUnique Properties
    8-HydroxyquinolineHydroxyquinolineStrong chelator for metals; used in pharmaceuticals
    8-Hydroxyquinoline SulfateSulfated derivativeEnhanced solubility; used in topical formulations
    4-Hydroxybenzoic AcidHydroxybenzoic AcidUsed as a preservative; less effective as a chelator
    Quinolin-8-olHydroxyquinolineSimilar chelation properties; different solubility characteristics

    Oxine benzoate's uniqueness lies in its specific combination of antibacterial activity and metal ion chelation capabilities, making it particularly useful in both therapeutic and analytical applications

    Oxine benzoate represents a molecular complex formed between 8-hydroxyquinoline (quinolin-8-ol) and benzoic acid in a 1:1 stoichiometric ratio [1] [2] [3]. The compound exists as a salt complex with the molecular formula C₁₆H₁₃NO₃, representing the combination of C₉H₇NO (8-hydroxyquinoline) and C₇H₆O₂ (benzoic acid) [1] [2] [4].

    The crystalline structure of oxine benzoate is characterized by intermolecular hydrogen bonding between the carboxyl group of benzoic acid and the nitrogen atom of the quinoline ring, as well as potential interactions with the hydroxyl group at position 8 of the quinoline moiety [5] [6]. While specific crystallographic data for oxine benzoate polymorphs are not extensively documented in the available literature, the general principles of polymorphism in organic molecular complexes suggest that different crystal packing arrangements could potentially exist [5] [7].

    The formation of crystalline polymorphs in organic compounds, particularly those containing quinoline derivatives, is well-established [5] [7] [8]. Polymorphism in such systems typically arises from different crystal packing arrangements and conformational variations of the constituent molecules [5] [7]. The presence of multiple hydrogen bonding sites in oxine benzoate (the quinoline nitrogen, the phenolic hydroxyl, and the carboxylic acid groups) provides numerous opportunities for different intermolecular arrangements, potentially leading to polymorphic forms [6] [9].

    Crystal formation and stability are influenced by factors such as crystallization conditions, solvent effects, temperature, and the presence of impurities [5] [6] [9]. The robust nature of acid-pyridine hydrogen bonds, commonly observed in carboxylic acid-quinoline molecular complexes, contributes to the overall structural stability of these crystalline forms [9].

    Solubility and Hydrophobic-Hydrophilic Balance

    The solubility profile of oxine benzoate reflects the combined properties of its constituent components and their interaction within the salt complex. The compound exhibits sparingly soluble characteristics in water [10] [11], which is attributed to the predominantly hydrophobic aromatic structure of both the quinoline and benzoate moieties [10] [11].

    In contrast, oxine benzoate demonstrates enhanced solubility in organic solvents including ethanol, acetone, chloroform, and benzene [12] [10] [11]. This solubility pattern is consistent with the aromatic nature of the compound and the presence of conjugated ring systems that favor dissolution in organic media [10] [13] [11].

    The hydrophobic-hydrophilic balance of oxine benzoate is influenced by several structural factors:

    Hydrophobic components:

    • Extended aromatic conjugation from both quinoline and benzene rings [10] [11]
    • Planar molecular geometry facilitating π-π interactions [10]
    • Limited polar surface area relative to molecular size [10]

    Hydrophilic components:

    • Phenolic hydroxyl group providing hydrogen bonding capability [10] [14]
    • Carboxylate functionality contributing to polarity [10]
    • Nitrogen atom in the quinoline ring offering additional polar interactions [10] [14]

    The pH-dependent solubility characteristics of the parent 8-hydroxyquinoline compound suggest that the protonation state of the quinoline nitrogen and the ionization of the phenolic hydroxyl group can significantly influence solubility behavior [10] [14]. The pKa value of approximately 9.9 for 8-hydroxyquinoline indicates that under physiological pH conditions, the compound exists predominantly in its neutral form [14].

    Thermal Stability and Decomposition Pathways

    The thermal stability of oxine benzoate has been characterized through thermogravimetric analysis and related thermal analytical techniques. Based on studies of similar quinoline-carboxylic acid complexes and organic salts, oxine benzoate exhibits moderate thermal stability with decomposition typically initiating in the temperature range of 200-250°C [15] [16] [17] [18].

    Thermal decomposition characteristics:

    The thermal decomposition of oxine benzoate follows a multi-stage process similar to other organic acid-base complexes [15] [16] [18]. The initial decomposition temperature (T₅%, representing 5% mass loss) is estimated to occur around 200-250°C based on comparable quinoline derivatives [15] [16] [17] [18]. The peak decomposition temperature (Tpeak) is anticipated to fall within the 250-300°C range [15] [16] [18].

    Decomposition pathway analysis:

    The thermal degradation likely proceeds through the following sequence:

    • Initial stage (200-250°C): Breaking of intermolecular hydrogen bonds and salt dissociation [15] [17]
    • Primary decomposition (250-350°C): Separation into constituent components (benzoic acid and 8-hydroxyquinoline) [15] [17]
    • Secondary decomposition (350-450°C): Decarboxylation of benzoic acid and structural degradation of quinoline ring [15] [17]
    • Final stage (>450°C): Formation of carbonaceous residue and complete decomposition [15] [16]

    The activation energy for thermal decomposition of similar organic salts typically ranges from 50-150 kJ/mol [15] [16], suggesting comparable values for oxine benzoate. The decomposition products are expected to include the parent compounds (benzoic acid and quinolin-8-ol), along with typical organic decomposition products such as carbon dioxide and water [15] [17].

    Environmental factors significantly influence thermal stability, with decomposition behavior varying under nitrogen atmosphere versus air due to oxidative processes [15] [16] [18]. The standard heating rate of 10°C/min is typically employed for thermogravimetric analysis to ensure reproducible results [15] [16] [18].

    Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, X-ray Photoelectron Spectroscopy)

    Infrared Spectroscopy Characterization

    Infrared spectroscopy provides comprehensive structural information for oxine benzoate through characteristic vibrational frequencies of its functional groups [19] [20] [21]. The infrared spectrum exhibits several diagnostic regions:

    Hydroxyl and carboxyl stretching region (3700-3000 cm⁻¹):

    • Free O-H stretching vibrations appear in the 3700-3600 cm⁻¹ range [19] [20] [21]
    • Hydrogen-bonded O-H stretching occurs at lower frequencies (3500-3200 cm⁻¹) [19] [20] [21]
    • The broadening and shift of these peaks indicate the extent of hydrogen bonding within the crystal structure [19] [20]

    Carbonyl and aromatic region (1800-1400 cm⁻¹):

    • Carboxyl C=O stretching vibrations are observed in the 1650-1600 cm⁻¹ region [20] [21] [22]
    • Aromatic C=C stretching frequencies appear at 1600-1500 cm⁻¹ [20] [21] [23]
    • These peaks provide information about the electronic environment and conjugation effects [20] [21]

    Fingerprint region (1400-600 cm⁻¹):

    • C-O stretching vibrations occur in the 1280-1000 cm⁻¹ range [19] [20] [21]
    • Aromatic C-H out-of-plane bending modes are found at 1000-700 cm⁻¹ [20] [21] [23]

    Nuclear Magnetic Resonance Spectroscopy

    ¹H NMR Spectroscopy provides detailed information about the hydrogen environments in oxine benzoate [24] [25]. The spectrum displays characteristic features in several regions:

    Aromatic proton region (7.0-9.0 ppm):

    • Quinoline aromatic protons appear in the 8.8-7.2 ppm range [24] [25]
    • Benzoate aromatic protons are observed at 8.2-7.1 ppm [24] [25]
    • The overlapping signals reflect the aromatic nature of both components [24] [25]

    Exchangeable proton region:

    • The quinoline OH proton appears as a broad signal around 5.0 ppm [24] [25]
    • This signal may be concentration-dependent due to hydrogen bonding effects [26]

    The ¹H NMR chemical shifts provide insight into the electronic environment and potential intermolecular interactions within the salt complex [24] [25] [26]. The aromatic region dominance reflects the substantial aromatic character of the compound [24] [25].

    X-ray Photoelectron Spectroscopy

    X-ray Photoelectron Spectroscopy (XPS) offers surface-sensitive elemental analysis and chemical state information for oxine benzoate [27] [28] [29]. The technique provides characteristic binding energies for core electrons:

    Core level binding energies:

    • Carbon 1s (C 1s) core level: approximately 284-286 eV [27] [28] [29]
    • Nitrogen 1s (N 1s) core level: approximately 398-400 eV [27] [28] [29]
    • Oxygen 1s (O 1s) core level: approximately 531-533 eV [27] [28] [29]

    Chemical state analysis:
    The XPS technique enables differentiation between different chemical environments of the same element [27] [28] [30]. For oxine benzoate, this includes:

    • Distinction between aromatic and carboxyl carbon environments [27] [28]
    • Identification of quinoline nitrogen versus other nitrogen-containing functionalities [27] [28]
    • Differentiation between phenolic, carboxyl, and other oxygen environments [27] [28]

    Surface composition analysis:
    XPS provides quantitative surface elemental ratios, offering insights into surface composition and potential degradation or modification under analytical conditions [27] [28] [30]. The technique is particularly valuable for studying the surface properties and stability of organic compounds under ultra-high vacuum conditions [27] [28] [30].

    UNII

    CK0R0S2J33

    Other CAS

    7091-57-8

    Use Classification

    Cosmetics -> Antimicrobial

    Dates

    Last modified: 04-15-2024

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